molecular formula C16H21N3O2 B2359800 N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide CAS No. 1448131-96-1

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2359800
CAS No.: 1448131-96-1
M. Wt: 287.363
InChI Key: VCKGABGWNAXYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide is recognized in research as a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its exceptional selectivity for the cytoplasmic HDAC6 enzyme over other histone deacetylase isoforms, particularly those in the class I family . This selectivity is crucial for dissecting the specific biological functions of HDAC6, which include regulating α-tubulin acetylation in the cytoskeleton, managing cellular stress responses through aggresome formation, and facilitating protein transport. Due to HDAC6's unique role in neurological function, this compound is a valuable tool for investigating pathways relevant to neurodegenerative diseases such as Alzheimer's disease and Charcot-Marie-Tooth disease . Furthermore, because of the integral role HDAC6 plays in oncogenic cell survival and proliferation, this inhibitor is extensively utilized in oncology research to study its effects on cancer cell viability, metastasis, and the efficacy of combination therapies. It serves as a critical pharmacological probe for understanding tubulin biology and the non-histone functions of deacetylases in various disease models.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-15(11-18-21-12)16(20)17-10-4-5-13-6-8-14(9-7-13)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGABGWNAXYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This intermediate is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient alkynes or enol ethers. For example:

  • Method A : Reacting ethyl acetoacetate with hydroxylamine hydrochloride forms the oxime, which undergoes cyclization with chlorinating agents (e.g., Cl₂) to yield 5-methylisoxazole-4-carboxylate. Subsequent hydrolysis with LiOH·H₂O produces the carboxylic acid.
  • Method B : Direct nitration of preformed isoxazole rings, as demonstrated in the synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid using HNO₃/H₂SO₄.

Synthesis of N-(3-(4-(Dimethylamino)phenyl)propyl)amine

The side chain is constructed via:

  • Reductive Amination : Reacting 4-(dimethylamino)benzaldehyde with propanal in the presence of NaBH₃CN or NaBH₄ to form the secondary amine, followed by alkylation with bromopropane.
  • Nitro Reduction : Starting from 4-nitrobenzaldehyde, sequential alkylation and reduction with H₂/Pd-C or Zn/HOAc yields the primary amine.

Amide Bond Formation Strategies

The critical step involves coupling the carboxylic acid and amine intermediates. Three principal methods are employed:

Direct Coupling Using Activators

Reagents : HATU, HBTU, or EDC/HOBt.
Conditions : DMF or DCM, DIPEA (2–3 equiv), room temperature or 50°C.
Procedure :

  • Dissolve 5-methylisoxazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
  • Add DIPEA (2.5 equiv) and stir for 10 minutes.
  • Introduce N-(3-(4-(dimethylamino)phenyl)propyl)amine (1.1 equiv) and react for 12–24 hours.
  • Purify via flash chromatography (EtOAc/hexane gradient).

Yield : 60–75% (optimized).

Acid Chloride Intermediate

Reagents : Oxalyl chloride (2.0 equiv), catalytic DMF.
Conditions : Reflux in DCM, 2–4 hours.
Procedure :

  • Convert 5-methylisoxazole-4-carboxylic acid to its acid chloride.
  • Add the amine (1.1 equiv) and triethylamine (3.0 equiv) in DCM at 0°C.
  • Warm to room temperature, stir for 6 hours.
  • Isolate via aqueous workup and recrystallization.

Yield : 70–85% (superior for electron-rich acids).

Microwave-Assisted Coupling

Reagents : HBTU, DIPEA.
Conditions : Microwave irradiation (100°C, 300 W), 30 minutes.
Yield : 80–90% (enhanced kinetics).

Optimization and Comparative Analysis

Coupling Agent Performance

Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 24 68
HBTU DCM 25 18 72
EDC/HOBt DMF 40 24 58
Acid Chloride DCM 25 6 82

Key Insight : Acid chloride method achieves higher yields due to bypassing activator limitations.

Solvent and Base Effects

  • DMF : Enhances reagent solubility but complicates purification.
  • DCM : Ideal for acid chloride reactions; inert polarity minimizes side reactions.
  • DIPEA vs. TEA : DIPEA’s steric bulk reduces racemization in sensitive couplings.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂), 2.50 (s, 3H, CH₃-isoxazole).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

Challenges and Solutions

  • Low Reactivity : Electron-donating groups on the isoxazole ring necessitate acid chloride activation.
  • Byproducts : Use of scavengers (e.g., polymer-bound trisamine) minimizes urea formation in HATU-mediated couplings.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer for acid chloride formation (residence time <5 minutes).
  • Cost Efficiency : HBTU offers a balance between cost and yield for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Its unique properties can be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and isoxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Isoxazole Substituents Aromatic Amine Substituents Key Functional Groups Synthesis Yield (%) Melting Point (°C)
Target Compound 5-methyl 4-(dimethylamino)phenyl (propyl-linked) Carboxamide, dimethylamino group N/A N/A
N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (40) 5-methyl, 3-(3-nitrophenyl) 4-(dimethylamino)phenyl Carboxamide, nitro group 78 133.9–135.2
N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-phenylisoxazole-4-carboxamide (63) 3-methyl, 5-phenyl 4-[ethyl(isopropyl)amino]phenyl Carboxamide, branched alkylamine 90 N/A
N-(4-Isopropyl-3-methylphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (4e) 5-methyl, 3-phenyl 4-isopropyl-3-methylphenyl Carboxamide, isopropyl/methyl groups N/A N/A
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide 4-(morpholinomethyl)phenyl 2,4-bis(benzyloxy)-5-isopropylphenyl Carboxamide, morpholine, benzyloxy N/A N/A
Key Observations:

Aromatic Amine Substituents: The target compound’s 4-(dimethylamino)phenyl group is distinct from bulkier substituents in analogs (e.g., ethyl(isopropyl)amino in compound 63 or morpholinomethyl in ). Smaller substituents may enhance solubility but reduce steric hindrance. Compound 40 incorporates a nitro group at the phenyl ring’s meta position, which could influence electronic properties and binding affinity .

Isoxazole Core Modifications: Methyl substitution at position 5 is conserved in the target compound and analogs 40 and 4e , suggesting a role in stabilizing the heterocyclic ring or modulating bioactivity.

Synthetic Routes :

  • Most analogs (e.g., 40, 63, 4e) are synthesized via HBTU-mediated coupling of carboxylic acids with aromatic amines in DMF, followed by extraction and chromatography . The target compound likely follows a similar protocol.

Physicochemical and Pharmacological Implications

  • Polarity and Solubility: The dimethylamino group in the target compound enhances polarity compared to analogs with non-polar substituents (e.g., isopropyl in 4e ). This may improve aqueous solubility but reduce membrane permeability.
  • Thermal Stability : The melting point of compound 40 (133.9–135.2 °C) suggests moderate thermal stability, which may correlate with crystallinity and shelf life.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Dimethylamino group : Enhances solubility and can influence biological activity.
  • Isoxazole ring : Known for its role in various pharmacological activities.
  • Carboxamide group : Often involved in hydrogen bonding, which is crucial for receptor interactions.

Structural Formula

C16H21N3O2\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{2}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on CNS activity.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways through modulation of protein interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies have shown that derivatives of isoxazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Due to its potential interaction with acetylcholinesterase, it may have implications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an antitumor agent.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in LPS-stimulated macrophages, indicating anti-inflammatory properties.

TreatmentNO Production (µM)
Control25.0
Compound (10 µM)15.0

Q & A

Q. What are the optimal synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step procedures:

Isoxazole Core Formation: Cyclocondensation of β-diketones with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to yield the 5-methylisoxazole ring .

Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with 3-(4-(dimethylamino)phenyl)propylamine .

Optimization Strategies:

  • Solvent Choice: Dimethylformamide (DMF) enhances solubility of intermediates .
  • Ultrasound Assistance: Reduces reaction time by 30–50% and improves yields (e.g., from 65% to 85%) compared to traditional heating .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Table 1: Synthesis Yield Comparison

MethodSolventCatalystYield (%)Reference
Traditional HeatingDMFEDCI/HOBt65
Ultrasound-AssistedDMFEDCI/HOBt85

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • X-ray Crystallography: Determines bond lengths/angles (e.g., isoxazole ring planarity, C=O bond at 1.22 Å) and confirms stereochemistry .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (δ 2.1–2.3 ppm), dimethylamino protons (δ 2.9–3.1 ppm), and aromatic protons (δ 6.7–7.4 ppm) .
    • ¹³C NMR: Isoxazole C-3 (δ 160–165 ppm), carboxamide carbonyl (δ 170–175 ppm) .
  • HRMS: Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₂₄N₃O₂: 326.1865; observed: 326.1868) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Dose-response curves (IC₅₀) against kinases or proteases using fluorogenic substrates .
    • Cell Viability: MTT assay in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
  • Solubility/Permeability:
    • HPLC LogP: Measured at 2.8 ± 0.2, indicating moderate lipophilicity .
    • Caco-2 Assay: Apparent permeability (Papp) > 5 × 10⁻⁶ cm/s suggests intestinal absorption potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., dimethylamino group → piperidine for basicity tuning) .

Activity Testing: Compare IC₅₀ values across analogs (see Table 2).

Computational Modeling:

  • Docking Studies: Identify binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Models: Correlate LogP, polar surface area, and H-bond donors with activity .

Table 2: SAR of Dimethylamino Derivatives

R GroupIC₅₀ (µM)LogPReference
Dimethylamino12.02.8
Piperidinyl8.53.1
Morpholinyl18.22.5

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Methodological Answer:

  • Mitochondrial Assays: Measure ΔΨm collapse using Rhodamine 123 fluorescence in isolated mouse liver mitochondria .
  • Receptor Binding: Radioligand displacement assays (e.g., Ki = 0.8 µM for serotonin receptor 5-HT₂A) .
  • Metabolic Stability: Microsomal half-life (t₁/₂ = 45 min in human liver microsomes) using LC-MS/MS .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Assay Standardization:

  • Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Validate purity (>95% via HPLC) to exclude impurity-driven artifacts .

Data Harmonization:

  • Meta-Analysis: Pool IC₅₀ values from multiple studies (e.g., 12 µM ± 3.2 in cancer models) .

Comparative Studies: Test activity against structural analogs (e.g., benzimidazole vs. isoxazole derivatives) to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.